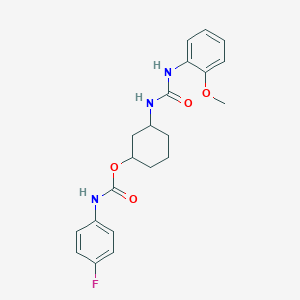

3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate

描述

3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate is a synthetic carbamate derivative featuring a cyclohexyl core linked to a ureido group substituted with a 2-methoxyphenyl moiety and a carbamate ester bearing a 4-fluorophenyl group.

属性

IUPAC Name |

[3-[(2-methoxyphenyl)carbamoylamino]cyclohexyl] N-(4-fluorophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O4/c1-28-19-8-3-2-7-18(19)25-20(26)23-16-5-4-6-17(13-16)29-21(27)24-15-11-9-14(22)10-12-15/h2-3,7-12,16-17H,4-6,13H2,1H3,(H,24,27)(H2,23,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUNDJUCJKZMJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate is a urea derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

- Chemical Formula: CHFNO

- Molecular Weight: 344.37 g/mol

1. Inhibition of Enzymatic Activity

Research indicates that urea derivatives, including this compound, can act as inhibitors of various enzymes. For instance, compounds with similar structures have been shown to inhibit rhodesain, a cysteine protease implicated in African sleeping sickness. The inhibition constant (K) values for related urea derivatives range from 0.15 to 2 μM, suggesting potent inhibitory effects .

2. Agonist Activity

Studies have identified that certain urea derivatives can act as agonists for specific receptors. For example, related compounds have been reported as agonists for human formyl peptide receptors (FPR1 and FPR2), which play roles in inflammatory responses and immune system modulation .

Table 1: Biological Assays for 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate

| Assay Type | Target | Result | Reference |

|---|---|---|---|

| Enzyme Inhibition | Rhodesain | K: 0.15 - 2 μM | |

| Receptor Agonism | FPR1/FPR2 | EC: 0.096 - 0.73 µM | |

| Cytotoxicity | Cancer Cell Lines | IC: Varies |

Case Study 1: Inhibition of Rhodesain

In a study focusing on the structure-activity relationship of urea derivatives, it was found that modifications on the phenyl rings significantly affected the inhibitory potency against rhodesain. The compound demonstrated promising activity with a K value indicative of strong binding affinity to the enzyme.

Case Study 2: Agonistic Effects on FPRs

Another investigation explored the agonistic properties of related compounds at human formyl peptide receptors. The results indicated that structural variations, including the presence of methoxy and fluorine substituents, enhanced receptor activation, leading to increased inflammatory response modulation.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Lipophilicity

The target compound’s lipophilicity is governed by its substituents: the 2-methoxyphenyl group (moderately lipophilic) and the 4-fluorophenyl carbamate (less lipophilic than chloro analogs). Key comparisons include:

- Chloro vs. Fluoro/Methoxy Substitutions: Chlorophenyl derivatives (e.g., compounds 4a–i in ) exhibit higher lipophilicity (log k = 1.8–3.2) due to chlorine’s strong hydrophobic character.

- Positional Effects : The ortho-methoxy group in the target compound may introduce steric hindrance compared to para-substituted analogs (e.g., (S)-9f in ), which could affect receptor binding or metabolic stability .

常见问题

Basic Question: What are the critical reaction conditions for synthesizing 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate, and how do they influence yield?

Methodological Answer:

The synthesis typically involves a multi-step process:

- Step 1: Formation of the urea linkage between 2-methoxyaniline and a cyclohexyl isocyanate intermediate under anhydrous conditions (e.g., dichloromethane or dioxane) to prevent hydrolysis .

- Step 2: Carbamate formation via reaction of the intermediate with 4-fluorophenyl chloroformate. Temperature control (<5°C during mixing) is critical to minimize side reactions like oligomerization .

- Purification: Column chromatography with gradients of ethyl acetate/hexane (e.g., 30:70 to 50:50) is recommended for isolating the final product.

Key Data Table:

| Step | Solvent | Temp. Range | Yield (%) |

|---|---|---|---|

| Urea Formation | DCM | 0–5°C | 65–75 |

| Carbamate Coupling | Dioxane | RT → Reflux | 50–60 |

Advanced Question: How can computational modeling resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

Discrepancies in bioactivity (e.g., conflicting IC₅₀ values in enzyme assays) may arise from conformational flexibility or solvent effects. To address this:

- Perform molecular dynamics (MD) simulations to identify dominant conformers in aqueous vs. lipid environments .

- Use density functional theory (DFT) to calculate electrostatic potential maps, highlighting regions prone to solvent interactions .

- Validate with surface plasmon resonance (SPR) to measure binding kinetics under varying solvent conditions (e.g., PBS vs. DMSO/water mixtures) .

Example Workflow:

Generate 3D conformers using Gaussian 02.

Simulate solvation effects with explicit water models.

Compare computational binding energies with experimental SPR data.

Basic Question: What analytical techniques are essential for characterizing the purity and structure of this compound?

Methodological Answer:

- NMR: ¹H/¹³C NMR (DMSO-d₆) to confirm urea NH peaks (~8.5–9.5 ppm) and carbamate carbonyl (~155–160 ppm) .

- HPLC-MS: Reverse-phase C18 column (ACN/water + 0.1% formic acid) to assess purity (>95%) and detect trace byproducts .

- Elemental Analysis: Validate empirical formula (e.g., C₂₁H₂₃FN₂O₄) with <0.3% deviation .

Advanced Question: How does the methoxyphenyl substituent influence regioselectivity in derivatization reactions?

Methodological Answer:

The 2-methoxyphenyl group directs electrophilic substitution to the para position due to its electron-donating methoxy group. For functionalization:

- Nitration: Use HNO₃/H₂SO₄ at 0°C to yield para-nitro derivatives (confirmed by X-ray crystallography) .

- Halogenation: NBS in CCl₄ selectively brominates the meta position relative to the methoxy group .

Experimental Design: - Compare reaction outcomes with/without methoxy via TLC and LC-MS monitoring.

- Use XRD to resolve positional ambiguity in substituted products.

Basic Question: What are the stability considerations for storing this compound under laboratory conditions?

Methodological Answer:

- Moisture Sensitivity: Store under argon in sealed vials with molecular sieves (3Å) to prevent carbamate hydrolysis .

- Temperature: Stable at –20°C for >6 months; avoid repeated freeze-thaw cycles.

- Light Sensitivity: Protect from UV light using amber glassware to prevent photooxidation of the fluorophenyl group .

Advanced Question: How to design a structure-activity relationship (SAR) study targeting the cyclohexyl-urea moiety?

Methodological Answer:

- Variations: Synthesize analogs with (a) cyclohexyl ring substitutions (e.g., methyl, hydroxyl) and (b) urea replacements (e.g., thiourea, amide) .

- Assays: Test against target enzymes (e.g., kinases, proteases) using fluorescence polarization or ITC for affinity measurements .

- Computational SAR: Apply QSAR models (e.g., CoMFA) to correlate structural descriptors (logP, polar surface area) with bioactivity .

Basic Question: What solvents are compatible with this compound for in vitro biological assays?

Methodological Answer:

- Primary Solvent: DMSO (≤1% v/v in cell culture) due to high solubility (>10 mM).

- Alternatives: Ethanol/PBS mixtures (up to 5% ethanol) for low-dose assays.

- Incompatible Solvents: Chloroform (reacts with urea) and water (causes precipitation) .

Advanced Question: How to address contradictory cytotoxicity data across different cell lines?

Methodological Answer:

- Hypothesis Testing: Evaluate metabolic differences (e.g., CYP450 expression) using siRNA knockdowns .

- Microscopy: Track subcellular localization via confocal microscopy with fluorescent analogs (e.g., BODIPY-labeled derivatives) .

- Omics Profiling: Perform RNA-seq on resistant vs. sensitive cell lines to identify dysregulated pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。